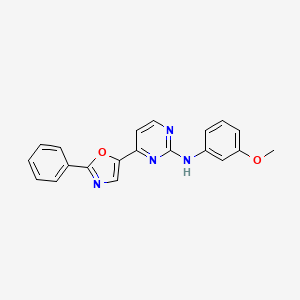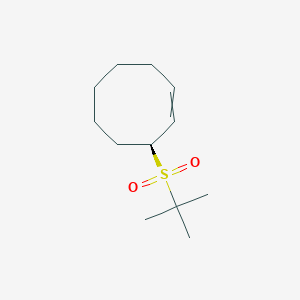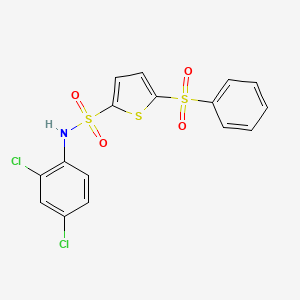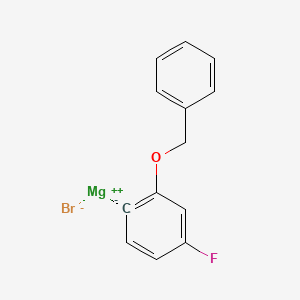
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and a suitable amine.
Final Coupling: The final step involves coupling the oxazole and pyrimidine rings with the 3-methoxyphenylamine under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated ring structure.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would yield a more saturated ring structure.
科学研究应用
Chemistry
In chemistry, N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxy group and the oxazole ring can influence its binding affinity and selectivity towards molecular targets.
属性
CAS 编号 |
647030-89-5 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H16N4O2/c1-25-16-9-5-8-15(12-16)23-20-21-11-10-17(24-20)18-13-22-19(26-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,21,23,24) |
InChI 键 |
DZIYFDGLKCWKQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)



![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B12582164.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)

![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
![Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12582194.png)
